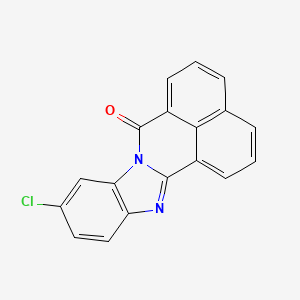

10-Cl-BBQ

概要

説明

準備方法

10-クロロ-7H-ベンゾ[de]ベンゾ[4,5]イミダゾ[2,1-a]イソキノリン-7-オンの合成には、いくつかの手順が必要です。一般的な合成ルートの1つには、適切な前駆体の環化が特定の反応条件下で行われます。 合成ルートと反応条件の詳細は、多くの場合、機密情報であり、目的の純度と収率によって異なる場合があります .

この化合物の工業的製造方法は広く文書化されていませんが、おそらく大規模生産のために最適化された同様の合成ルートが使用されていると考えられます。 この化合物は通常、高純度(≥98%)で入手可能であり、室温で保管されます .

化学反応の分析

10-クロロ-7H-ベンゾ[de]ベンゾ[4,5]イミダゾ[2,1-a]イソキノリン-7-オンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、制御された条件下で一般的な酸化剤によって促進できます。

還元: 還元反応には、還元剤を使用して化合物の構造を変更することが含まれる場合があります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応によって、異なる官能基を持つ誘導体が生成され、化合物の生物活性が変化する可能性があります .

科学研究用途

10-クロロ-7H-ベンゾ[de]ベンゾ[4,5]イミダゾ[2,1-a]イソキノリン-7-オンは、いくつかの科学研究用途があります。

科学的研究の応用

Scientific Applications of 10-Cl-BBQ

This compound (10-Chloro-7 H-benzimidazo[2,1-a]benz[d e]isoquinolin-7-one) is a potent and orally bioavailable aryl hydrocarbon receptor (AhR) agonist . This compound has demonstrated significant potential in various scientific research applications, particularly in the context of autoimmune and allergic diseases .

Immunosuppressive Activity

This compound exhibits immunosuppressive activity by activating the AhR, a transcription factor known to mediate immunosuppression in association with increased regulatory T cells (Tregs) .

- Mechanism of Action this compound directly binds to CD4+ T cells, inducing AhR-dependent Tregs . This activation suppresses IL-17 production and has shown promise in preventing insulitis in non-obese diabetic (NOD) mice .

Treatment of Autoimmune Diseases

- Type 1 Diabetes (T1D) Studies have demonstrated the efficacy of this compound in preventing the development of type 1 diabetes (T1D), a T cell-mediated autoimmune disease . Chronic treatment of NOD mice with this compound prevented insulitis and resulting hyperglycemia, similar to the effects observed with the prototypic AhR ligand, TCDD .

- Insulitis Prevention Oral administration of this compound significantly suppressed islet infiltration in NOD mice. For example, at 12 weeks of age, 92% of islets in this compound-treated mice were free from infiltration, compared to only 65% in vehicle-treated mice .

- Dosing Strategy An optimal dosing schedule of 60mg/kg of this compound, administered by oral gavage three times a week (Monday, Wednesday, and Friday), effectively maintained AhR activation while minimizing complications from frequent oral administration. This regimen significantly suppressed diabetes incidence through 20 weeks of age .

- Role of AhR The therapeutic effects of this compound are dependent on AhR expression. Studies using AhR-deficient NOD mice showed that this compound treatment had no effect on insulitis in the absence of AhR .

- Treg Cell Modulation this compound treatment increases the percentage of pancreatic CD4+ T cells that express Foxp3, a marker for Tregs. This increase in Tregs contributes to the suppression of islet infiltration .

- Th17 Suppression this compound reduces the number of CD4+ T cells in the pancreas, lymph nodes, and spleen, suggesting a reduction in Th1 and/or Th17 effector cells. AhR activation by this compound suppresses IL-17 production by splenic CD4+ cells, indicating that AhR activation preferentially inhibits the development of Th17 cells in T1D .

- Graft-versus-Host Disease (GVHD) this compound has shown potential in suppressing GVHD, an immune-mediated complication following hematopoietic stem cell transplantation . GVHD was suppressed by this compound only if the donor cells expressed AhR .

Treatment of Allergic Diseases

- Allergic Airway Inflammation Activation of the AhR with this compound improves allergen immunotherapy . this compound treatment led to a significant reduction of Th17 cells to a level observed in the non-allergic control mice .

Cancer Research

- Breast Cancer Cell Lines BBQ analogues, modified from this compound, exhibit selective growth inhibition in breast cancer cell lines. The absence of the phenyl Cl in this compound to produce the simple BBQ molecule substantially enhanced the growth inhibitory effect in select breast cancer cell lines .

Data Table: Effects of this compound on Islet Infiltration in NOD Mice

| Parameter | Vehicle-Treated Mice (12 Weeks) | This compound-Treated Mice (12 Weeks) | Vehicle-Treated Mice (20 Weeks) | This compound-Treated Mice (20 Weeks) |

|---|---|---|---|---|

| Islets Free from Infiltration (%) | 65 ± 3.4 | 92 ± 2.0 | N/A | N/A |

| Islets with < 50% Infiltration (%) | 27.9 ± 1.2 | 8 | 28.8 ± 4.5 | N/A |

| Islets with > 50% Infiltration (%) | 37.5 ± 3.1 | N/A | 56.8 ± 7.8 | N/A |

| Islets with Suppressed Infiltration (%) | N/A | N/A | N/A | 73.1 ± 6.2 |

Case Study: Prevention of Insulitis in NOD Mice with this compound

- Objective: To evaluate the capacity of this compound to prevent islet infiltration in NOD mice at both early and later stages of disease progression.

- Methods: NOD mice were treated with 60mg/kg this compound by oral gavage three times a week, starting at 7 weeks of age. Islet infiltration was assessed at 12, 15, and 20 weeks of age.

- Results:

- At 12 weeks, this compound treatment significantly prevented islet infiltration, with 92% of islets free from infiltration, compared to 65% in vehicle-treated mice.

- At 20 weeks, this compound significantly suppressed infiltration in 73.1% of islets, while control mice had more severe infiltration.

- Conclusion: this compound effectively prevents islet infiltration in NOD mice, demonstrating its therapeutic potential for T1D.

Potential Toxicities

作用機序

10-クロロ-7H-ベンゾ[de]ベンゾ[4,5]イミダゾ[2,1-a]イソキノリン-7-オンの主要な作用機序は、アリルヒドロカーボン受容体(AhR)への結合に関係しています。 この結合は、AhRの核移行を誘導し、AhR調節遺伝子の活性化につながります . この化合物は、調節性T細胞(Treg)の頻度を増加させ、エフェクターT細胞の発達を抑制することにより、免疫抑制効果に寄与します .

類似化合物との比較

10-クロロ-7H-ベンゾ[de]ベンゾ[4,5]イミダゾ[2,1-a]イソキノリン-7-オンは、アリルヒドロカーボン受容体に対する高い親和性と免疫抑制特性により、独特です。類似の化合物には、次のようなものがあります。

2,3,7,8-テトラクロロジベンゾ-p-ジオキシン(TCDD): 免疫抑制活性を持つ別の高親和性AhRリガンド.

ベンゾイミダゾイソキノリン誘導体: このクラスの他の誘導体は、AhRに対する親和性や生物活性が異なる場合があります.

10-クロロ-7H-ベンゾ[de]ベンゾ[4,5]イミダゾ[2,1-a]イソキノリン-7-オンの独自性は、有利な薬物動態プロファイルと、有意な毒性なしに調節性T細胞を誘導する能力にあります .

生物活性

10-Cl-BBQ (10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one) is a synthetic compound recognized for its potent biological activity, particularly as an agonist of the aryl hydrocarbon receptor (AhR). Its significance lies in its immunosuppressive properties, making it a candidate for therapeutic applications in autoimmune diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptor: AhR

The primary mechanism through which this compound exerts its effects is by activating the AhR. This receptor is involved in various physiological processes, including immune response modulation and xenobiotic metabolism. Upon binding to AhR, this compound induces a series of cellular responses that lead to immunosuppression and modulation of T cell activity.

Biochemical Pathways

- Binding Affinity : this compound has an IC50 value of approximately 2.6 nM, indicating a strong affinity for AhR .

- Cellular Effects : The activation of AhR by this compound increases the frequency of CD4+ T-cells expressing regulatory markers such as CD25, CTLA-4, and ICOS .

- Immunosuppressive Activity : The compound has been shown to prevent islet infiltration in NOD mice, a model for type 1 diabetes, indicating its potential in managing autoimmune conditions .

Pharmacokinetics

Research indicates that this compound displays favorable pharmacokinetic properties in animal models. It can be administered orally and maintains effective plasma levels over time when dosed appropriately .

Study on Autoimmune Disease (NOD Mice)

A significant study evaluated the effects of this compound on NOD mice, which are genetically predisposed to develop type 1 diabetes. The treatment regimen involved administering 60 mg/kg of the compound via oral gavage three times a week. Results demonstrated:

- Islet Infiltration Prevention : At 12 weeks, only 8% of islets showed minimal infiltration compared to over 65% in vehicle-treated controls .

- Regulatory T Cell Increase : The treatment led to an increase in Foxp3+ Tregs within the pancreas and lymph nodes, suggesting enhanced immunoregulation .

Graft-versus-Host Disease (GVHD) Suppression

In another study focused on GVHD, this compound was administered to host mice receiving splenocytes from AhR-expressing donors. The findings included:

- GVHD Suppression : The compound significantly reduced clinical scores of GVHD when donor cells expressed AhR .

- T Cell Dynamics : Treatment resulted in altered T cell populations, increasing regulatory T cells while decreasing pathogenic effector T cells .

Comparative Efficacy with Other Compounds

To understand the potency of this compound relative to other AhR ligands, studies have compared its effects with those of TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin). While both compounds activate AhR and exhibit immunosuppressive effects, this compound has been noted for its non-cytotoxic profile and better therapeutic index in certain models .

| Compound | IC50 (nM) | Effect on Islet Infiltration | Effect on Tregs | Toxicity Profile |

|---|---|---|---|---|

| This compound | 2.6 | Significant prevention | Increased | Non-cytotoxic |

| TCDD | Variable | Moderate prevention | Increased | Cytotoxic |

特性

IUPAC Name |

7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJESJVGSDQOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。